molecular formula C17H19IN2O3S B4019730 N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)-N-(2-phenylethyl)glycinamide

N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)-N-(2-phenylethyl)glycinamide

Cat. No.: B4019730
M. Wt: 458.3 g/mol
InChI Key: TUGKIXFJMVSGNO-UHFFFAOYSA-N
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Description

N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)-N-(2-phenylethyl)glycinamide is a synthetic organic compound characterized by the presence of an iodophenyl group, a methylsulfonyl group, and a phenylethyl group attached to a glycinamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(4-iodophenyl)-N~2~-(methylsulfonyl)-N-(2-phenylethyl)glycinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Iodophenyl Intermediate: The iodophenyl group can be introduced through an iodination reaction of a phenyl precursor using iodine and an oxidizing agent such as hydrogen peroxide.

    Attachment of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via a sulfonylation reaction using methylsulfonyl chloride and a base such as triethylamine.

    Formation of the Glycinamide Backbone: The glycinamide backbone can be synthesized through an amide coupling reaction between glycine and an appropriate amine precursor.

    Final Coupling Reaction: The final step involves coupling the iodophenyl, methylsulfonyl, and phenylethyl groups to the glycinamide backbone using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of N2-(4-iodophenyl)-N~2~-(methylsulfonyl)-N-(2-phenylethyl)glycinamide may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)-N-(2-phenylethyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The iodophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)-N-(2-phenylethyl)glycinamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.

    Biological Studies: Investigation of its biological activity and potential therapeutic effects.

    Materials Science: Use as a building block for the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N2-(4-iodophenyl)-N~2~-(methylsulfonyl)-N-(2-phenylethyl)glycinamide involves its interaction with specific molecular targets. The iodophenyl group may facilitate binding to target proteins or enzymes, while the methylsulfonyl group can enhance the compound’s stability and solubility. The phenylethyl group may contribute to the compound’s overall bioactivity by interacting with hydrophobic regions of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-(4-bromophenyl)-N~2~-(methylsulfonyl)-N-(2-phenylethyl)glycinamide
  • N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N-(2-phenylethyl)glycinamide

Properties

IUPAC Name

2-(4-iodo-N-methylsulfonylanilino)-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19IN2O3S/c1-24(22,23)20(16-9-7-15(18)8-10-16)13-17(21)19-12-11-14-5-3-2-4-6-14/h2-10H,11-13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUGKIXFJMVSGNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)NCCC1=CC=CC=C1)C2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19IN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)-N-(2-phenylethyl)glycinamide
Reactant of Route 2
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N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)-N-(2-phenylethyl)glycinamide
Reactant of Route 3
N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)-N-(2-phenylethyl)glycinamide
Reactant of Route 4
N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)-N-(2-phenylethyl)glycinamide
Reactant of Route 5
N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)-N-(2-phenylethyl)glycinamide
Reactant of Route 6
N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)-N-(2-phenylethyl)glycinamide

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